5-Acetylpyrazine-2-carbonitrile
Description
Significance of Pyrazine (B50134) Scaffolds in Contemporary Organic and Medicinal Chemistry Research
Pyrazine scaffolds, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, represent a significant class of heterocyclic compounds in the fields of organic and medicinal chemistry. Their unique structural and electronic properties make them versatile building blocks for the synthesis of a wide array of functional molecules. In medicinal chemistry, the pyrazine ring is considered a "privileged scaffold" due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netmdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for drug-receptor binding. Furthermore, the pyrazine core is relatively stable to metabolic degradation, enhancing the pharmacokinetic profiles of drug candidates. mdpi.com The versatility of the pyrazine scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their therapeutic effects.
Contextualization of 5-Acetylpyrazine-2-carbonitrile within Advanced Pyrazine and Nitrile Derivative Research
This compound is a molecule that integrates the key features of both pyrazine and nitrile functionalities. The presence of the electron-withdrawing acetyl and cyano groups on the pyrazine ring significantly influences its electronic properties, making it a subject of interest in advanced chemical research. This substitution pattern creates a highly electron-deficient aromatic system, which can be exploited in various chemical transformations. The acetyl group provides a handle for further derivatization through reactions at the carbonyl or the methyl group, while the nitrile group can be converted into other nitrogen-containing functionalities. This combination of reactive sites makes this compound a valuable intermediate for the synthesis of more complex heterocyclic structures with potential applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-acetylpyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-5(11)7-4-9-6(2-8)3-10-7/h3-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCTYSHBUFUPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743928 | |
| Record name | 5-Acetylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916333-43-2 | |
| Record name | 5-Acetylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Acetylpyrazine 2 Carbonitrile and Its Analogues
Direct Homolytic Acetylation of Pyrazine-2-carbonitrile
Direct homolytic acetylation offers a powerful and atom-economical approach to introduce an acetyl group onto the pyrazine (B50134) ring. This method involves the generation of acetyl radicals, which then add to the electron-deficient pyrazine core. rsc.org
Mechanistic Pathways of Acetyl Radical Generation and Addition
The generation of acetyl radicals is a key step in this synthetic strategy and can be achieved through various methods. nih.govresearchgate.net Conventional approaches often require harsh conditions like high temperatures or UV irradiation. nih.gov More contemporary methods utilize visible-light photoredox catalysis, which provides a milder and more sustainable alternative. nih.gov
Common methods for generating acetyl radicals include:
From Aldehydes: Acetaldehyde can serve as a precursor, where a hydrogen atom is abstracted by a radical initiator, such as a peroxide, to form the acetyl radical. nih.govnottingham.ac.uk
From α-Keto Acids: Decarboxylation of α-keto acids is another effective route to acetyl radicals. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis can generate acetyl radicals from various precursors like aldehydes, α-ketocarboxylic acids, and carboxylic acids under mild conditions. nih.gov
Once generated, the nucleophilic acetyl radical attacks the protonated pyrazine ring. The electron-withdrawing nature of the nitrile group in pyrazine-2-carbonitrile directs the addition to specific positions. The reaction proceeds with high selectivity at positions alpha to the heterocyclic nitrogen atom. rsc.org
Optimization of Reaction Conditions for Regioselectivity and Yield
The efficiency of the homolytic acetylation is influenced by several factors, including the choice of radical initiator, solvent, temperature, and the stoichiometry of the reactants. Optimization of these parameters is crucial for achieving high regioselectivity and yield.
For instance, in the acylation of substituted pyrrolo[1,2-a]pyrazines, the regioselectivity was found to be highly dependent on the substituents and the acylating agent. semanticscholar.org Steric effects can play a significant role in directing the acetylation to a specific position. semanticscholar.org For example, a bulky substituent at a particular position can hinder the approach of the acetyl radical, favoring addition at a less sterically hindered site. semanticscholar.org The electronic nature of substituents on the pyrazine ring also influences the reaction's outcome. semanticscholar.org
| Factor | Influence on Reaction |
| Radical Source | The choice of precursor for the acetyl radical can affect the overall efficiency and compatibility with other functional groups. |
| Solvent | The polarity and coordinating ability of the solvent can influence the stability and reactivity of the radical species. |
| Temperature | Higher temperatures can increase the rate of radical generation but may also lead to side reactions. |
| Substituents | The electronic and steric properties of substituents on the pyrazine ring are critical in determining the regioselectivity of the acetylation. semanticscholar.org |
Strategies for Isolation and Purification from Multi-component Reaction Mixtures
The reaction mixture from homolytic acetylation often contains the desired product, unreacted starting materials, and various byproducts. Effective isolation and purification are therefore essential. Common techniques include:
Liquid-Liquid Extraction (LLE): This method is used to separate the pyrazine products from the aqueous reaction mixture. The choice of extraction solvent (e.g., hexane, methyl-t-butyl ether, ethyl acetate) is critical for selective extraction. nih.gov
Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with different polarities. A gradient of solvents, such as a hexane/ethyl acetate (B1210297) mixture, can be used to elute the desired pyrazine derivative. nih.gov This method can also separate desirable pyrazines from undesirable imidazole (B134444) byproducts. nih.gov
Distillation: For volatile pyrazines, distillation can be an effective purification method, leaving non-volatile impurities behind. nih.gov
Recrystallization: This technique can be used to obtain high-purity crystalline products from the crude reaction mixture. google.com
Grignard Reactions in the Synthesis of Acetylpyrazine (B1664038) Derivatives
Grignard reactions provide a versatile and widely used method for forming carbon-carbon bonds. chem-station.compressbooks.pub This approach is particularly useful for the synthesis of acetylpyrazine derivatives from pyrazinecarbonitriles.
Conversion of Pyrazinecarbonitriles to Corresponding Acetylpyrazines
The synthesis of 2-acetylpyrazine from 2-cyanopyrazine using a Grignard reagent, typically methylmagnesium bromide or chloride, is a well-established method. patsnap.com The reaction proceeds through the nucleophilic addition of the Grignard reagent to the carbon atom of the nitrile group. This initially forms an imine intermediate, which is then hydrolyzed under acidic conditions to yield the corresponding ketone, 5-acetylpyrazine-2-carbonitrile. youtube.com
A patented method describes the synthesis of 2-acetylpyrazine by reacting 2-cyanopyrazine with a methyl Grignard reagent, followed by hydrolysis. patsnap.com The process involves careful control of reaction conditions, including temperature and the use of a catalyst, to achieve a good yield. patsnap.com
| Step | Description |
| 1. Grignard Reagent Formation | Methyl halide is reacted with magnesium metal in an anhydrous ether solvent to form the methyl Grignard reagent. patsnap.com |
| 2. Nucleophilic Addition | The Grignard reagent is added to a solution of 2-cyanopyrazine. The nucleophilic methyl group attacks the electrophilic carbon of the nitrile. |
| 3. Hydrolysis | The resulting intermediate is hydrolyzed with an aqueous acid to produce 2-acetylpyrazine. patsnap.com |
Broader Synthetic Approaches for Pyrazine Ring Systems and Functionalization Relevant to this compound
The construction and subsequent derivatization of the pyrazine core are crucial for accessing complex molecules like this compound. A variety of methods have been developed, ranging from classical condensation reactions to modern catalytic and electrochemical techniques.
Condensation and Ring Closure Reactions for Pyrazine Core Assembly
The most fundamental and widely utilized method for assembling the pyrazine ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.netnih.gov This approach is followed by an oxidation step to form the aromatic pyrazine ring.
Key methodologies for pyrazine core assembly include:
Classical Condensation: The reaction of a 1,2-dicarbonyl compound with a 1,2-diaminoethane leads to a dihydropyrazine (B8608421) intermediate, which is then oxidized using agents like copper(II) oxide or manganese oxide to yield the final pyrazine. researchgate.net
Dehydrogenative Coupling: Pyrazine derivatives can be synthesized via the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.gov Manganese pincer complexes have been shown to effectively catalyze the dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-disubstituted pyrazines. nih.gov
Alternative Substrates: Other variations include the condensation of diamines with α-halo ketones or epoxides. nih.gov For instance, the reaction of ethylenediamine (B42938) with propylene (B89431) glycol using heterogeneous catalysts is an industrial method for preparing certain pyrazine derivatives. nih.gov Additionally, the cyclodehydrogenation of N-(hydroxyalkyl)alkyldiamines using catalysts like copper-chromium has been reported. tandfonline.comtandfonline.com
Table 1: Selected Condensation and Ring Closure Reactions for Pyrazine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| 1,2-Dicarbonyl | 1,2-Diaminoethane | Copper (II) oxide / MnO₂ | Substituted Pyrazine | researchgate.net |
| β-Amino Alcohol | β-Amino Alcohol | Manganese Pincer Complex | 2,5-Disubstituted Pyrazine | nih.gov |
| α-Halo Ketone | Vicinal Diamine | - | Substituted Pyrazine | nih.gov |
| Epoxide | Diamine | Copper-Chromium Catalyst | Substituted Pyrazine | tandfonline.comtandfonline.com |
| Ethylenediamine | Propylene Glycol | Heterogeneous Catalysts | Substituted Pyrazine | nih.gov |
Metal-Catalyzed Cross-Coupling Strategies in Pyrazine Synthesis
Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto a pre-formed pyrazine ring. rsc.orgnih.gov These methods offer high efficiency and functional group tolerance, which are essential for synthesizing complex derivatives. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net
Notable cross-coupling strategies include:
Sonogashira Coupling: This reaction couples terminal alkynes with halopyrazines. For example, chloropyrazine can be quantitatively converted to its corresponding diarylacetylene derivative using a palladium catalyst like [Pd(allyl)Cl]₂/PPh₃ in the presence of a copper co-catalyst. rsc.org
Negishi Coupling: This method involves the coupling of organozinc reagents with halopyrazines. It is a versatile C-C bond formation tool. For instance, various dichloropyrazines can be directly metalated and subsequently coupled with iodoarenes in good yields. rsc.orgresearchgate.net
Heck Coupling: The Heck reaction couples aryl or vinyl halides with activated alkenes. The reaction of 2,3-dichloropyrazine (B116531) with acrylates or styrenes in the presence of a palladium catalyst can yield 2,3-dialkenylpyrazines. researchgate.net
Suzuki Coupling: This reaction pairs organoboron compounds (boronic acids or esters) with halopyrazines. It is widely used for creating C-C bonds and has been applied in the synthesis of pyrazine-containing kinase inhibitors. researchgate.net
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Pyrazines
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Sonogashira | Halopyrazine + Terminal Alkyne | Pd catalyst, Cu co-catalyst | C(sp²)-C(sp) | rsc.org |
| Negishi | Halopyrazine + Organozinc Reagent | Pd or Ni catalyst | C(sp²)-C(sp²) / C(sp²)-C(sp) | rsc.orgresearchgate.net |
| Heck | Halopyrazine + Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | researchgate.net |
| Suzuki | Halopyrazine + Boronic Acid/Ester | Pd catalyst, Base | C(sp²)-C(sp²) | researchgate.net |
Green Chemistry Principles in Pyrazine Derivatization
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. tandfonline.comtandfonline.com These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. rasayanjournal.co.in
Key green strategies in pyrazine synthesis include:
One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage and waste. A one-pot method for synthesizing pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines using potassium t-butoxide at room temperature has been reported as a cost-effective and environmentally friendly alternative. researchgate.net
Use of Greener Solvents: Water is an ideal green solvent due to its abundance and lack of toxicity. thieme-connect.com Methods using water or aqueous ethanol (B145695) as the reaction medium have been developed for the synthesis of pyrazole (B372694) and pyranopyrazole derivatives, principles that are applicable to pyrazine synthesis. nih.gov
Alternative Catalysis: Replacing stoichiometric reagents with catalytic systems is a core principle of green chemistry. thieme-connect.com Catalytic systems like copper-chromium, copper-zinc-chromium, and manganese dioxide have been used for pyrazine synthesis, offering alternatives to harsher methods. tandfonline.comtandfonline.com
Alternative Energy Sources: Techniques such as microwave irradiation and ultrasonication can significantly shorten reaction times and improve yields, often under solvent-free or aqueous conditions. rasayanjournal.co.innih.gov
Table 3: Comparison of Conventional and Green Synthetic Approaches for Pyrazines
| Feature | Conventional Methods | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Solvents | Often hazardous organic solvents | Water, ethanol, solvent-free conditions | rasayanjournal.co.inthieme-connect.com |
| Catalysts | Often stoichiometric, harsh reagents | Recyclable catalysts, base catalysts (e.g., KOtBu) | rasayanjournal.co.inresearchgate.net |
| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions | rasayanjournal.co.inresearchgate.net |
| Energy | Conventional heating, long reaction times | Microwave, ultrasound, ambient temperature | rasayanjournal.co.innih.gov |
| Efficiency | Can have lower yields, more byproducts | Higher yields, simplified workup, less waste | tandfonline.comrasayanjournal.co.in |
Electrochemical Synthesis of Acetylpyrazine Analogues
Electrochemical methods offer a novel and green approach to organic synthesis, using "clean energy" electrons to drive reactions. xmu.edu.cn An electrochemical method has been developed for the synthesis of acetylpyrazine, an analogue of the target compound.
The process involves the electrolysis of ammonium (B1175870) persulfate at a lead electrode to generate sulfate (B86663) radicals. These radicals react with pyruvic acid to form acetyl groups. The acetyl groups then react with protonated pyrazines under acidic conditions to yield acetylpyrazine. xmu.edu.cn
Under optimal conditions—using a 1:1 volume ratio of saturated ammonium persulfate solution and a methylene (B1212753) chloride solution of pyrazine and pyruvic acid, with a lead cathode at a current density of 100 A·m⁻²—a yield of 44.12% for acetylpyrazine was achieved. This method is noted for being simple, easy to control, and proceeding under mild conditions, which simplifies product separation and reduces production costs. xmu.edu.cn
Synthesis and Reactivity of 5 Acetylpyrazine 2 Carbonitrile
Established Synthetic Methodologies
The synthesis of substituted pyrazines often involves condensation reactions. For acetylpyrazines, methods can include the oxidation of a corresponding ethylpyrazine or the reaction of a pyrazine (B50134) derivative with an acetylating agent. google.com The introduction of a nitrile group can be achieved through various methods, such as the Sandmeyer reaction of an aminopyrazine or the dehydration of a pyrazinamide (B1679903). organic-chemistry.org The specific synthesis of this compound would likely involve a multi-step sequence starting from a simpler pyrazine derivative.
Key Chemical Reactions and Transformations
The reactivity of this compound is dictated by its functional groups. The acetyl group can undergo reactions typical of ketones, such as reduction to an alcohol, oxidation to a carboxylic acid (under harsh conditions), or condensation reactions at the α-carbon. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. libretexts.org The electron-deficient pyrazine ring itself can be susceptible to nucleophilic aromatic substitution, although such reactions may require activation. The combination of these reactive sites allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Acetylpyrazine 2 Carbonitrile and Its Derivatives
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular structure of 5-acetylpyrazine-2-carbonitrile by identifying the characteristic vibrational modes of its constituent functional groups.
The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of the pyrazine (B50134) ring, the acetyl group, and the nitrile group.
The nitrile (C≡N) group is anticipated to exhibit a strong and sharp stretching vibration (νC≡N) in the FT-IR spectrum, typically in the range of 2240-2220 cm⁻¹. In the Raman spectrum, this stretching mode is also expected to be prominent.
The acetyl group (CH₃C=O) will present several characteristic bands. The most notable is the carbonyl (C=O) stretching vibration (νC=O), which is expected to appear as a strong absorption in the FT-IR spectrum, likely between 1700 and 1680 cm⁻¹. The electron-withdrawing nature of the pyrazine ring may influence the precise position of this band. The methyl group (CH₃) will have symmetric and asymmetric stretching vibrations (νCH₃) in the 2960-2870 cm⁻¹ region, and bending vibrations (δCH₃) around 1450 and 1370 cm⁻¹.
The pyrazine ring system gives rise to a series of characteristic vibrations. These include C-H stretching vibrations (νC-H) typically found above 3000 cm⁻¹, and C=C and C=N stretching vibrations (νC=C, νC=N) in the 1600-1400 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often observed in the Raman spectrum and can be found in the fingerprint region.
A study on 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, a related pyrazine derivative, utilized FT-IR and FT-Raman spectroscopy combined with Density Functional Theory (DFT) calculations to assign vibrational wavenumbers, highlighting the utility of these techniques in characterizing substituted pyrazines. researchgate.net Similarly, research on pyrazine-2-carbonitrile using Surface-Enhanced Raman Spectroscopy (SERS) has provided insights into its vibrational behavior, particularly when interacting with metal surfaces. nih.gov
Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Nitrile (C≡N) | Stretching (νC≡N) | 2240 - 2220 | Strong, Sharp | Strong |
| Acetyl (C=O) | Stretching (νC=O) | 1700 - 1680 | Strong | Medium |
| Pyrazine Ring | C-H Stretching (νC-H) | 3100 - 3000 | Medium | Medium |
| Pyrazine Ring | C=C, C=N Stretching | 1600 - 1400 | Medium-Strong | Medium-Strong |
| Acetyl (CH₃) | Asymmetric/Symmetric Stretching | 2960 - 2870 | Medium | Medium |
| Acetyl (CH₃) | Asymmetric/Symmetric Bending | 1450 - 1370 | Medium | Medium |
The molecular structure of this compound, with its nitrogen atoms in the pyrazine ring and the oxygen atom of the acetyl group, presents the potential for intermolecular hydrogen bonding in the solid state or in protic solvents. The nitrogen atoms can act as hydrogen bond acceptors, and in the presence of suitable donor molecules, this would lead to shifts in the vibrational frequencies of the pyrazine ring modes.
Furthermore, the carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor. Intermolecular hydrogen bonding involving the C=O group would typically cause a redshift (a shift to lower wavenumber) of the νC=O band in the FT-IR spectrum. The magnitude of this shift can provide an indication of the strength of the hydrogen bond.
While direct experimental evidence for hydrogen bonding in this compound is not available, studies on related heterocyclic compounds often reveal complex networks of intermolecular interactions that influence their crystal packing and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazine ring and the methyl protons of the acetyl group. The pyrazine ring protons will appear in the aromatic region, typically between 8.0 and 9.5 ppm. The exact chemical shifts will be influenced by the positions of the acetyl and nitrile substituents. The methyl protons of the acetyl group are anticipated to appear as a singlet further upfield, likely in the range of 2.5-3.0 ppm. For comparison, the protons of unsubstituted pyrazine resonate at approximately 8.6 ppm.
¹³C NMR: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The carbonyl carbon of the acetyl group (C=O) will be significantly downfield, likely appearing between 190 and 200 ppm. The carbons of the pyrazine ring will resonate in the aromatic region, generally between 140 and 160 ppm. The methyl carbon of the acetyl group will be found at a much higher field, typically around 25-30 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazine Ring Protons | 8.0 - 9.5 | Singlet/Doublet |
| Acetyl (CH₃) Protons | 2.5 - 3.0 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl (C=O) | 190 - 200 |
| Pyrazine Ring Carbons | 140 - 160 |
| Nitrile (C≡N) | 115 - 125 |
| Acetyl (CH₃) | 25 - 30 |
In the ¹H NMR spectrum, the coupling between adjacent protons on the pyrazine ring would result in splitting of the signals, observed as doublets or multiplets. The magnitude of the coupling constant (J-value), typically in the range of 1-4 Hz for pyrazine systems, can help to confirm the relative positions of the substituents on the ring. The absence of coupling for a particular ring proton would indicate that its adjacent positions are substituted. The methyl protons of the acetyl group are not expected to show any coupling, thus appearing as a sharp singlet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrazine ring, being an aromatic system, will have strong π → π* transitions at shorter wavelengths. The carbonyl group of the acetyl moiety and the nitrogen atoms of the pyrazine ring possess non-bonding electrons (n-electrons), which can undergo n → π* transitions. These transitions are typically weaker and occur at longer wavelengths compared to the π → π* transitions.
The conjugation between the acetyl group, the pyrazine ring, and the nitrile group is expected to influence the position and intensity of these absorption bands, likely causing a bathochromic (red) shift compared to the unsubstituted pyrazine. A UV-Vis absorption spectrum of a related azobenzene (B91143) compound has been documented, showcasing the types of electronic transitions that can be observed in such conjugated systems. researchgate.net
Electronic Transitions and Chromophore Characterization
The electronic absorption spectra of pyrazine and its derivatives are characterized by transitions involving n, π, and π* molecular orbitals. montana.edu The pyrazine ring itself, an aromatic heterocycle, possesses π and π* orbitals associated with the conjugated system, as well as non-bonding (n) orbitals localized on the nitrogen atoms. montana.edu The presence of substituents, such as the acetyl and cyano groups in this compound, significantly influences the electronic structure and, consequently, the UV-Vis absorption spectrum.
The chromophore of this compound is the entire molecule, as the acetyl and cyano groups are in conjugation with the pyrazine ring. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted pyrazine. Pyrazines typically exhibit weak n → π* transitions in the near-UV region (around 320-330 nm) and more intense π → π* transitions at shorter wavelengths. researchgate.net For pyrazine, these transitions are observed in the gas phase with low intensity absorption bands between 200 and 380 nm. researchgate.net
In this compound, the acetyl group (a ketone) and the cyano group (a nitrile) are both electron-withdrawing groups. These substituents can perturb the energy levels of the molecular orbitals. The lone pair electrons on the carbonyl oxygen of the acetyl group can also participate in n → π* transitions. These transitions are typically weak. The electronic transitions for a molecule like this compound can be complex, with multiple overlapping bands.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore Moiety | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| n → π* | Pyrazine ring, Carbonyl group | 300 - 350 | Low |
| π → π* | Conjugated system (pyrazine ring, acetyl, and cyano groups) | 250 - 300 | High |
Advanced Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis
Advanced mass spectrometry techniques are indispensable for determining the molecular mass and elucidating the fragmentation patterns of organic molecules like this compound. Electron impact (EI) mass spectrometry is a common technique for this purpose.
The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of pyrazine derivatives under EI conditions often involves characteristic losses of small neutral molecules or radicals. For pyrazine itself, the primary fragmentation is the loss of HCN. researchgate.net For substituted pyrazines, the fragmentation pathways are influenced by the nature of the substituents.
For this compound, the following fragmentation pathways are plausible:
Loss of a methyl radical (•CH3) from the acetyl group to form a stable acylium ion. This is a common fragmentation for methyl ketones.
Loss of carbon monoxide (CO) from the acylium ion.
Cleavage of the acetyl group as a whole (loss of •COCH3).
Loss of the cyano radical (•CN) .
Ring fragmentation , which can lead to a variety of smaller ions.
The relative intensities of the fragment ions depend on their stability. The table below outlines the predicted major fragments for this compound.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Origin |
|---|---|---|
| [C7H5N3O]+• (Molecular Ion) | 147 | Intact Molecule |
| [C6H2N3O]+ | 132 | Loss of •CH3 |
| [C5H2N3]+ | 104 | Loss of CO from [M-CH3]+ |
| [C5H2N3]+ | 104 | Loss of •COCH3 |
| [C6H5NO]+• | 107 | Loss of •CN |
Correlative Studies between Experimental Spectroscopic Data and Computational Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting the spectroscopic properties of molecules. mostwiedzy.pl By performing DFT calculations, it is possible to predict various molecular properties, including optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic transition energies (UV-Vis spectra). nih.gov
For this compound, DFT calculations could be employed to:
Predict the UV-Vis spectrum: Time-dependent DFT (TD-DFT) calculations can predict the wavelengths and oscillator strengths of electronic transitions. These theoretical spectra can then be compared with experimental data to aid in the assignment of the observed absorption bands. nih.gov
Analyze molecular orbitals: DFT provides information about the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This analysis helps in understanding the nature of the electronic transitions (e.g., π → π* or n → π*).
Simulate vibrational spectra: Calculation of vibrational frequencies can help in assigning the bands observed in experimental IR and Raman spectra, providing further structural confirmation.
Correlating experimental spectroscopic data with computational predictions provides a more robust and detailed understanding of the molecule's structure and electronic properties. For instance, a good match between the experimental and TD-DFT calculated UV-Vis spectrum would lend strong support to the accuracy of the computational model and the interpretation of the electronic transitions.
Advanced Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) for Molecular Structure and Energetics
Optimized Molecular Geometries and Conformational Analysis
No published studies were found that presented the optimized bond lengths, bond angles, and dihedral angles for 5-Acetylpyrazine-2-carbonitrile as determined by DFT methods. A conformational analysis, which would identify the most stable spatial arrangement of the acetyl and nitrile groups relative to the pyrazine (B50134) ring, has not been reported for this specific molecule.
Evaluation of Thermodynamic Parameters
Information regarding the calculated thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation for this compound, is not available in the current body of scientific literature. These values, typically derived from DFT frequency calculations, are essential for understanding the compound's stability and energetics.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions
A critical component of modern electronic structure analysis, the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been reported. Consequently, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic excitation properties, remains uncalculated for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis and Atomic Charge Calculations
MEP surface maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been published for this compound. Similarly, specific atomic charge calculations, which quantify the partial charges on each atom within the molecule, are not available.
Global and Local Chemical Reactivity Descriptors
There is no available data on the global and local chemical reactivity descriptors for this compound. This includes fundamental conceptual DFT parameters such as chemical potential, hardness, and electrophilicity. Furthermore, local reactivity descriptors like Fukui functions, which pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks, have not been investigated for this compound.
In Silico Spectroscopic Property Prediction
Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, offering insights that complement and guide experimental work.
Simulation of Vibrational Frequencies and Potential Energy Distribution (PED) Analysis
While specific experimental and computational vibrational frequency studies for this compound are not readily found in the literature, the methodology for such an investigation is well-established. Density Functional Theory (DFT) is a primary tool for simulating the infrared (IR) and Raman spectra of organic molecules. The process involves optimizing the molecular geometry of this compound and then performing a frequency calculation at a selected level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
The output of this calculation provides a set of vibrational frequencies. However, these raw frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor. More importantly, the calculation allows for a Potential Energy Distribution (PED) analysis. PED analysis dissects the complex vibrational modes of the molecule, assigning each calculated frequency to specific internal coordinates (bond stretches, angle bends, torsions, etc.). For this compound, this would allow for the unambiguous assignment of vibrations corresponding to the C=O stretch of the acetyl group, the C≡N stretch of the nitrile group, and various vibrations of the pyrazine ring. A hypothetical PED analysis would be crucial to understanding the coupling between the vibrations of the substituent groups and the pyrazine core.
A study on 2-acetyl-5-methylfuran (B71968) demonstrated the application of these techniques, where DFT calculations were used to compute vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. rsc.org This approach allows for a detailed understanding of the molecular vibrational landscape. rsc.org
Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure verification. johnshopkins.edu For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. nih.govresearchgate.net The process involves optimizing the geometry of the molecule and then computing the NMR shielding tensors. These are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.
The accuracy of these predictions can be quite high, often with root mean square errors of 0.2–0.4 ppm for ¹H shifts. rsc.org The predicted shifts for the protons on the pyrazine ring and the methyl protons of the acetyl group, as well as the chemical shifts for the various carbon atoms (including the pyrazine ring, acetyl, and nitrile carbons), would provide a theoretical spectrum that could be compared with experimental data for structural confirmation.
While specific data for this compound is not published, the general reliability of these methods has been shown for a wide range of organic molecules. rsc.orgnih.gov
Computational UV-Vis Absorption Spectra
The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, this would involve identifying the key molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The calculations would predict the wavelength of maximum absorption (λmax) and provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*). The influence of the acetyl and nitrile substituents on the electronic structure of the pyrazine ring would be a key point of investigation, as these groups can significantly alter the absorption characteristics. A computational study on xanthines in aqueous solution, for example, utilized a hierarchy of solvation models to accurately predict their UV/Vis spectra, highlighting the importance of environmental effects. nih.gov
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and telecommunications. youtube.com Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. These calculations are typically performed using DFT and can provide insight into the potential of a molecule for NLO applications.
For this compound, the presence of electron-donating (acetyl, albeit weakly) and electron-withdrawing (nitrile and the pyrazine ring itself) groups suggests the potential for NLO activity. A computational analysis would involve calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Research on X-shaped pyrazine derivatives has shown that DFT calculations can effectively support experimental findings and rationalize the observed NLO properties by analyzing the symmetry of low-lying excited states. rsc.org While no specific NLO data exists for this compound, the computational framework for such a prediction is robust.
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov
Applications of 5 Acetylpyrazine 2 Carbonitrile As a Chemical Scaffold and Synthetic Intermediate in Advanced Organic Synthesis
Building Block for Diverse Heterocyclic Derivatives
5-Acetylpyrazine-2-carbonitrile is a versatile building block in organic synthesis, primarily due to the reactivity of its acetyl and cyano groups, as well as the inherent aromatic character of the pyrazine (B50134) ring. These features allow for a wide range of chemical transformations, leading to the creation of diverse heterocyclic structures. Pyrazine and its derivatives are naturally occurring compounds found in various plants and microorganisms and are synthetically produced for applications in flavors, fragrances, and pharmaceuticals. researchgate.net
Preparation of Novel Pyrazine Derivatives with Varied Substituents
The pyrazine core of this compound serves as a foundation for the synthesis of more complex pyrazine derivatives. The acetyl and cyano moieties can be chemically modified to introduce a variety of substituents onto the pyrazine ring. rsc.orgresearchgate.net For instance, the acetyl group can undergo reactions typical of ketones, while the nitrile group can be hydrolyzed, reduced, or reacted with nucleophiles to generate different functional groups. This versatility allows for the systematic modification of the molecule's structure to explore structure-activity relationships in medicinal chemistry and materials science. rjpbcs.com The synthesis of pyrazine derivatives often involves condensation reactions, ring closures, and metal-catalyzed cross-coupling reactions. researchgate.net
A general approach to synthesizing substituted pyrazines involves the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoalkanes, followed by oxidation. researchgate.net In the context of this compound, the existing pyrazine ring provides a platform for direct functionalization or for more elaborate multi-step synthetic sequences.
Synthesis of Thiosemicarbazone and Thiazolidin-4-one Derivatives
The acetyl group of this compound is a key functional handle for the synthesis of thiosemicarbazone and thiazolidin-4-one derivatives.
Thiosemicarbazones are readily prepared through the condensation reaction of the acetyl group with a thiosemicarbazide. nih.govnih.govmdpi.com This reaction typically involves mixing the two reactants in a suitable solvent, often with acid catalysis. The resulting thiosemicarbazones are a class of compounds known for their wide range of biological activities. mdpi.com The general synthetic route involves the reaction of an aldehyde or ketone with a thiosemicarbazide. nih.gov
Thiazolidin-4-ones can be synthesized from the intermediate thiosemicarbazones. A common method involves the cyclization of the thiosemicarbazone with an α-haloacetic acid or its ester. nih.gov This reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the halo-acid, followed by intramolecular cyclization to form the thiazolidin-4-one ring. These derivatives are also of significant interest in medicinal chemistry. nih.gov
Table 1: Synthesis of Heterocyclic Derivatives from this compound
| Derivative Class | General Synthetic Approach | Key Reactants |
| Thiosemicarbazones | Condensation | This compound, Thiosemicarbazide |
| Thiazolidin-4-ones | Cyclization of Thiosemicarbazone | Pyrazinyl-thiosemicarbazone, α-Haloacetic acid |
Scaffold for Pyrazine-Chalcone Analogues
The acetyl group of this compound can participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes to yield pyrazine-chalcone analogues. Chalcones are characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system. researchgate.net This condensation is typically base-catalyzed and involves the deprotonation of the α-carbon of the acetyl group, followed by nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration. The resulting pyrazine-chalcone scaffold combines the structural features of both pyrazines and chalcones, offering a platform for the development of novel compounds with potential biological applications. researchgate.net
Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
This compound can serve as a precursor for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov These bicyclic systems are of significant interest due to their prevalence in biologically active molecules, particularly as protein kinase inhibitors. rsc.org The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov In this context, derivatives of this compound could be chemically transformed to possess the necessary functional groups to act as the β-dicarbonyl equivalent in such cyclization reactions. Various synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient synthesis of these fused ring systems. rsc.orgrsc.org
Intermediary Role in the Preparation of Compounds for Biological Research
The versatility of this compound as a synthetic intermediate extends to its use in the preparation of molecules for biological screening and drug discovery programs. researchgate.net
Synthesis of Molecular Scaffolds Explored as Enzyme Inhibitors and Receptor Ligands
The pyrazine ring and the functional groups of this compound make it a valuable starting material for the synthesis of molecular scaffolds designed to interact with biological targets such as enzymes and receptors. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which can be accessed from pyrazine precursors, is a well-established framework for the development of protein kinase inhibitors. rsc.orgresearchgate.net By modifying the substituents on the pyrazine ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for a particular biological target. For example, quinolyl pyrazinamides have been designed and synthesized as selective and potent sigma 2 receptor (σ2R) ligands, which are promising for the treatment of certain cancers. nih.gov
Development of Chemical Probes for Mechanistic Biological Studies
The functionalized pyrazine core of this compound presents a valuable starting point for the synthesis of novel chemical probes. The acetyl and nitrile groups serve as reactive handles for chemical modification, allowing for the introduction of reporter tags (such as fluorophores or biotin) or photo-affinity labels. While the broader class of acetylpyrazine (B1664038) compounds are recognized as important intermediates in the synthesis of various heterocyclic derivatives with biological activity, specific examples detailing the direct application of this compound as a chemical probe for mechanistic studies are not extensively documented in current research literature. researchgate.net However, its structural motifs are present in molecules designed to interact with biological systems, suggesting its potential as a scaffold for developing targeted probes to investigate enzyme function, receptor binding, and other cellular processes. The development of such probes would hinge on synthetic strategies that selectively modify its functional groups to install the necessary reporting or cross-linking moieties.
Precursor for Candidate Agents in Antitubercular and Antifungal Research Programs
The pyrazine ring is a key structural element in several biologically active compounds, and this compound serves as a versatile precursor for creating diverse molecular libraries for pharmacological screening.
Antitubercular Research: The search for new antitubercular agents is critical for combating drug-resistant strains of Mycobacterium tuberculosis. Research has shown that various nitrogen-containing heterocyclic compounds are potent inhibitors of essential mycobacterial enzymes. nih.govnih.gov For instance, derivatives of imidazooxazines and 2-mercaptobenzothiazole (B37678) have demonstrated significant antitubercular activity. nih.govnih.gov The parent compound, acetylpyrazine, is a known intermediate in the synthesis of drugs for various diseases. researchgate.net The this compound scaffold, with its reactive acetyl and nitrile functionalities, is well-suited for elaboration into more complex heterocyclic systems. These functional groups allow for a range of chemical transformations, such as condensation, cyclization, and substitution reactions, to generate novel compounds that can be evaluated for their efficacy against M. tuberculosis.
Antifungal Research: In parallel, the development of new antifungal agents is a major focus of medicinal chemistry due to the rise of invasive fungal infections. Studies have highlighted the antifungal potential of various heterocyclic structures, including pyrroles, nitrofurans, and azole-piperazine congeners. nih.govmdpi.comresearchgate.netjapsonline.com These compounds often derive their activity from their ability to interfere with fungal cell wall synthesis or other vital metabolic pathways. This compound provides a foundational structure that can be chemically modified to explore new antifungal candidates. The acetyl group can be transformed into a hydrazone or other functionalities, while the nitrile group can be hydrolyzed or converted into a tetrazole, creating derivatives with potentially enhanced biological activity and novel mechanisms of action. researchgate.net
Utility in Advanced Materials and Coordination Chemistry
The unique electronic properties and functional group arrangement of this compound make it a molecule of interest for materials science and coordination chemistry.
Precursor for Dyes and Electroluminescent Materials
The synthesis of novel organic dyes often relies on precursors that contain both electron-donating and electron-withdrawing groups, or functionalities that can be readily converted into a conjugated system. The cyano group (-CN) on the pyrazine ring is a strong electron-withdrawing group, which can be utilized in the design of push-pull chromophores. Research into azo dyes has demonstrated the use of cyanoacetyl precursors in coupling reactions to generate highly colored compounds. nih.gov Similarly, cyanine (B1664457) dyes are synthesized from various heterocyclic precursors. researchgate.net The this compound structure is a candidate for such applications, where the pyrazine ring and its substituents could form the core of a new class of dyes. Modifications of the acetyl group could further extend the conjugation and tune the photophysical properties for applications in textiles, printing, or as components in electroluminescent materials.
Role in Organic Semiconductor Development
Nitrogen-rich heterocyclic compounds are a significant area of investigation for the development of organic semiconductors due to their electronic properties and stability. While specific studies detailing the use of this compound in organic semiconductor applications are not prominent in the searched literature, its pyrazine core is a component found in various electronically active materials. The potential for this molecule to be used as a building block in this field would depend on its ability to be incorporated into larger, conjugated polymer or small-molecule systems that facilitate charge transport.
Application as Ligands in Coordination Chemistry
The nitrogen atoms within the pyrazine ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. It can act as a multidentate ligand, binding to metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes.
Research on the closely related ligand, 5-(pyridin-2-yl)pyrazine-2-carbonitrile, demonstrates this capability. This ligand has been used to synthesize a silver(I) complex, [Ag(C₁₀H₆N₄)₂]PF₆, where two ligands chelate a central silver atom. nih.gov In this complex, the nitrogen atoms of the pyridyl and adjacent pyrazine ring coordinate to the silver ion, forming a distorted tetrahedral geometry. nih.gov This highlights the ability of the pyrazine-2-carbonitrile scaffold to form stable complexes with metal ions. Given the similar arrangement of nitrogen atoms, this compound is expected to exhibit analogous coordinating behavior, potentially forming complexes with interesting magnetic, optical, or catalytic properties.
Table 1: Selected Bond Lengths in the [Ag(C₁₀H₆N₄)₂]PF₆ Complex
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| Ag1 | N1 | 2.289 (2) |
| Ag1 | N4 | 2.472 (2) |
| Ag1 | N5 | 2.706 (4) |
| Ag1 | N8 | 2.272 (5) |
Data derived from a study on the analogous compound 5-(pyridin-2-yl)pyrazine-2-carbonitrile. nih.gov
Table 2: Potential Applications Derived from the Functional Groups of this compound
| Functional Group | Potential Application Area | Rationale |
|---|---|---|
| Pyrazine Ring | Antitubercular/Antifungal, Ligands | A known pharmacophore and coordinating heterocycle. |
| Acetyl Group | Antitubercular/Antifungal, Dyes | Reactive site for condensation and derivatization to form hydrazones and other complex structures. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetylpyrazine |
| 5-(pyridin-2-yl)pyrazine-2-carbonitrile |
| Silver(I) Hexafluorophosphate |
| Biotin |
| Imidazooxazines |
| 2-Mercaptobenzothiazole |
| Pyrroles |
| Nitrofurans |
| Azole-piperazine |
| Tetrazole |
| Hydrazone |
| 1-Cyanoacetyl piperidine |
| Gallic acid |
| Ketoconazole |
Future Research Directions and Emerging Trends in 5 Acetylpyrazine 2 Carbonitrile Chemistry
Exploration of Novel and Eco-Friendly Synthetic Methodologies
The development of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research on 5-Acetylpyrazine-2-carbonitrile will increasingly focus on "green" synthetic alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods.
Key areas of exploration include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions. Inspired by the successful application of enzymes like Lipozyme® TL IM for the synthesis of pyrazinamide (B1679903) derivatives, future work could develop enzymatic routes to modify the acetyl or nitrile groups of this compound. rsc.org
Continuous-Flow Systems: These systems offer superior control over reaction parameters, enhanced safety, and easier scalability. rsc.org A continuous-flow process for synthesizing or derivatizing this compound could significantly improve efficiency and yield compared to batch reactions. rsc.orgrsc.org Research has demonstrated that continuous-flow microreactors can lead to higher space-time yields for pyrazine (B50134) derivatives. rsc.org
Green Solvents: The replacement of hazardous solvents like DMF and THF with greener alternatives, such as tert-amyl alcohol, is a critical trend. rsc.orgrsc.org Investigating the solubility and reactivity of this compound in a range of eco-friendly solvents will be essential.
Mechanochemistry: Solvent-free mechanochemical reactions, often performed by ball milling, represent a highly sustainable approach. This method has been successfully used for the green synthesis of novel pyrazole-carbonitriles using a recyclable magnetic nanocatalyst, a strategy that could be adapted for pyrazine chemistry. nih.govrsc.orgresearchgate.netnih.gov
Table 1: Comparison of Conventional vs. Emerging Green Synthetic Approaches for Pyrazine Derivatives
| Parameter | Conventional Methods | Emerging Green Methodologies |
|---|---|---|
| Catalyst | Often requires stoichiometric, sometimes toxic, reagents (e.g., thionyl chloride). rsc.org | Biocatalysts (enzymes), recyclable nanocatalysts. rsc.orgnih.gov |
| Solvent | Often utilizes hazardous solvents like DMF, THF. rsc.org | Greener solvents (e.g., tert-amyl alcohol) or solvent-free conditions. rsc.orgnih.gov |
| Reaction Conditions | Can require harsh temperatures and pressures. | Milder conditions (e.g., 45 °C in some enzymatic flows). rsc.org |
| Process Type | Typically batch processing. rsc.org | Continuous-flow systems for better control and scalability. rsc.org |
| Efficiency | Variable yields, potential for side-product formation. | High yields, improved space-time yield, and high selectivity. rsc.orgrsc.org |
Development of Asymmetric Synthesis Approaches for Chiral Derivatives
Chirality is a fundamental aspect of molecular recognition in biological systems. The development of methods to synthesize chiral derivatives of this compound is a significant future direction, particularly for creating novel therapeutic agents. Asymmetric synthesis aims to produce enantiomerically pure compounds, which can exhibit vastly different pharmacological activities.
Future research in this area would involve:
Catalytic Asymmetric Synthesis: This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For pyrazine derivatives, this could involve creating a chiral center by asymmetric reduction of the acetyl group or by addition reactions to the pyrazine ring.
Chiral Ligand Development: Designing new chiral ligands for metal catalysts that can effectively control the stereochemistry of reactions involving the this compound scaffold.
Central-to-Axial Chirality Relay: A fascinating approach involves using a catalytic asymmetric reaction to create a stereocenter, which then directs the formation of an axially chiral biaryl structure. This strategy has been successfully applied to the synthesis of axially chiral arylpyrazoles and represents a sophisticated method for creating complex chiral architectures. rsc.org
While direct asymmetric synthesis of this compound derivatives is not yet widely reported, the principles are well-established for other heterocyclic systems and represent a promising frontier. rsc.orgnih.gov
Integration with High-Throughput Experimentation and Automated Synthesis
High-Throughput Experimentation (HTE) and laboratory automation are revolutionizing chemical research by enabling the rapid execution and analysis of a large number of experiments in parallel. youtube.comnih.gov This approach accelerates the discovery of new reactions, the optimization of reaction conditions, and the synthesis of compound libraries for screening. youtube.comacs.org
For this compound, HTE can be applied to:
Reaction Optimization: Rapidly screen numerous combinations of catalysts, ligands, solvents, bases, and temperatures to find the optimal conditions for a desired transformation, such as a cross-coupling reaction at a specific position on the pyrazine ring. acs.org
Library Synthesis: Automate the synthesis of a large collection of this compound derivatives by reacting the core molecule with a diverse set of building blocks. youtube.com These libraries are invaluable for screening for biological activity, for instance, in the search for new kinase inhibitors. nih.gov
Discovery of Novel Reactions: Use HTE to randomly combine this compound with various reagents to uncover new and unexpected chemical transformations. youtube.com
Table 2: Standard Workflow for High-Throughput Experimentation
| Step | Description | Key Technologies |
|---|---|---|
| 1. Design of Experiments (DoE) | Rationally designing arrays of experiments to test specific hypotheses and efficiently explore the reaction space. nih.gov | Specialized DoE software. |
| 2. Setup & Execution | Using automated liquid and solid handling robots to dispense reagents into multi-well plates (e.g., 96-well format). youtube.comacs.org | Robotic liquid handlers, automated synthesizers. |
| 3. Sample Preparation | Automated workup procedures to prepare the reaction mixtures for analysis. | Automated filtration and extraction systems. |
| 4. Analysis | Rapid and quantitative analysis of each reaction well to determine yield, conversion, and purity. nih.gov | High-performance liquid chromatography (HPLC), Ultra-performance liquid chromatography (UPLC), Mass spectrometry (MS). |
| 5. Data Analysis | Processing the large datasets generated to identify trends, optimal conditions, and "hits". | Data visualization and analysis software. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools. These methods provide a continuous stream of data on the concentration of reactants, intermediates, and products as the reaction progresses.
For the synthesis and derivatization of this compound, emerging trends include:
In-Situ NMR Spectroscopy: Monitoring a reaction directly within an NMR spectrometer can provide detailed kinetic profiles and help identify transient intermediates. This has been used effectively to study the formation of pyrazinyl azines, resolving the evolution of hydrazone and hemiaminal intermediates over time. nih.gov
FT-IR and Raman Spectroscopy: Using fiber-optic probes, these vibrational spectroscopy techniques can be inserted directly into a reaction vessel to track the disappearance of starting materials and the appearance of products by monitoring their characteristic functional group absorptions.
Mass Spectrometry: Techniques like GC-MS and UPLC-Q-TOF/MS are powerful for identifying and quantifying volatile and non-volatile compounds, respectively. mdpi.com Real-time sampling from a reaction vessel can provide a detailed picture of the reaction mixture's composition.
These techniques provide a much deeper understanding of a reaction than traditional offline analysis of discrete time points, enabling more precise control and optimization.
Synergistic Computational-Experimental Approaches for Rational Design and Discovery
The synergy between computational chemistry and experimental synthesis is one of the most powerful trends in modern chemical science. Computational modeling can predict molecular properties, guide experimental design, and elucidate reaction mechanisms, thereby saving significant time and resources. nih.gov
In the context of this compound, this integrated approach can be applied in several ways:
Rational Design of Derivatives: Using computational tools like Density Functional Theory (DFT), researchers can design new derivatives with desired electronic, energetic, or pharmacological properties before attempting their synthesis. semanticscholar.org For example, DFT has been used to design novel energetic materials based on a pyrazine backbone by predicting their heat of formation and density. semanticscholar.org
Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. This information, when correlated with experimental data (e.g., from NMR kinetics), provides a comprehensive understanding of how a reaction proceeds. nih.gov
Pharmacophore Modeling: For drug discovery applications, computational models can be built to define the essential structural features required for a molecule to bind to a biological target. This was used to design novel pyrazine-based SHP2 inhibitors. mdpi.com
Table 3: Application of Computational Methods in Pyrazine Chemistry
| Computational Method | Application | Example from Literature |
|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure, stability, and energetic properties; elucidating reaction mechanisms. | Used to design energetic materials from a bis-oxadiazolo-pyrazine backbone and to study the formation of pyrazinyl azines. nih.govsemanticscholar.org |
| Molecular Docking/Modeling | Predicting the binding orientation and affinity of a molecule to a biological target (e.g., a protein). | Used to support the observed antiviral properties of pyrazine-triazole conjugates against SARS-CoV-2. nih.gov |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | A pharmacophore model was built to design novel substituted pyrazine compounds as SHP2 inhibitors. mdpi.com |
| Semi-empirical Methods (AM1, PM3) | Optimizing molecular structures of large complexes, such as metal-ligand systems. | Used to support the octahedral geometry of Ru(III) complexes with various pyrazine derivatives. rsc.org |
Q & A
Q. What are the common synthetic routes for 5-Acetylpyrazine-2-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with pyrazine derivatives. A widely used method includes:
- Acetylation : Introducing the acetyl group to pyrazine-2-carbonitrile precursors under Friedel-Crafts conditions using acetyl chloride and Lewis acids like AlCl₃.
- Nitrile functionalization : Optimizing nitrile stability during acetylation by controlling temperature (60–80°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures is employed to achieve >95% purity.
Key variables : Reaction time (8–12 hrs), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios (1:1.2 for acetylating agents) critically affect yields (40–65%) .
Q. How can researchers characterize this compound, and what analytical techniques are most reliable?
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Acetyl (δ 2.6–2.8 ppm, singlet), pyrazine ring protons (δ 8.1–8.5 ppm) | Confirm substitution pattern and purity |
| FT-IR | C≡N stretch (~2220 cm⁻¹), C=O stretch (~1680 cm⁻¹) | Detect functional groups |
| HPLC-MS | Molecular ion peak (m/z 163.1 [M+H]⁺) | Verify molecular weight and impurities |
| XRD | Crystal lattice parameters | Resolve structural ambiguities in solid-state studies |
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound synthesis?
- Retrosynthetic analysis : Tools like Pistachio or Reaxys predict feasible routes by analyzing bond disconnections and reagent compatibility. For example, acetyl group introduction is prioritized early to avoid steric hindrance .
- DFT calculations : Assess transition-state energies for acetylation steps, identifying catalysts (e.g., Fe₃O₄@SiO₂@Vanillin) that lower activation barriers by 15–20% .
- Solvent optimization : COSMO-RS simulations recommend polar aprotic solvents (e.g., DMF) to stabilize intermediates, aligning with empirical yield improvements .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to distinguish compound-specific effects from assay variability .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed nitriles) that may confound activity readings .
- Structural analogs : Compare with 5-(Hydroxymethyl)furan-2-carbonitrile (anti-inflammatory) and 3,6-Dichloropyrazine-2-carbonitrile (antimicrobial) to isolate pharmacophore contributions .
Q. How do metal coordination complexes enhance the catalytic applications of this compound?
The nitrile and acetyl groups act as ligands for Ag(I) or Cu(II), forming complexes that:
- Improve catalytic activity : Silver complexes show 30% higher efficiency in Suzuki-Miyaura couplings due to enhanced electron transfer .
- Enable recyclability : Fe₃O₄@SiO₂-supported catalysts retain >90% activity after 5 cycles, reducing waste .
Experimental design : XPS and EXAFS confirm metal-ligand bonding, while kinetic studies track turnover frequencies (TOF = 120–150 h⁻¹) .
Q. What methodologies address spectral overlap in this compound characterization?
- DEPT-135 NMR : Differentiates CH₃ (acetyl) from pyrazine CH signals, resolving integration errors .
- 2D-COSY : Maps coupling between pyrazine protons (J = 2–3 Hz) to assign regiochemistry .
- Isotopic labeling : ¹⁵N-labeled analogs simplify nitrile group assignment in crowded spectra .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
